molecular formula C11H8F6O B2877779 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropan-1-ol CAS No. 660820-79-1

1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropan-1-ol

Cat. No. B2877779
CAS RN: 660820-79-1
M. Wt: 270.174
InChI Key: UAHDNTGJXXHAGF-UHFFFAOYSA-N
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Description

1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropan-1-ol, commonly known as BTCP, is a cyclopropane derivative that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. This compound has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions in scientific research.

Mechanism of Action

The mechanism of action of BTCP is not well understood. However, studies have shown that BTCP can interact with various biological targets such as enzymes and receptors. This interaction can result in the modulation of various biochemical and physiological processes.
Biochemical and Physiological Effects:
BTCP has been shown to exhibit various biochemical and physiological effects. Studies have shown that BTCP can modulate the activity of various enzymes and receptors, which can result in the modulation of various physiological processes such as inflammation, apoptosis, and cell proliferation. Additionally, BTCP has been shown to exhibit antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

BTCP has several advantages and limitations for lab experiments. One of the advantages of BTCP is its unique chemical properties, which make it an ideal ligand for the synthesis of metal complexes. Additionally, BTCP has been shown to exhibit various biochemical and physiological effects, which make it an ideal compound for studying various biological processes. However, one of the limitations of BTCP is its complex synthesis process, which can make it difficult to obtain large quantities of pure BTCP.

Future Directions

There are several potential future directions for research on BTCP. One potential direction is the synthesis of novel metal complexes using BTCP as a ligand. These metal complexes could exhibit unique properties and have potential applications in catalysis, materials science, and drug discovery. Another potential direction is the study of the mechanism of action of BTCP. Understanding the mechanism of action of BTCP could provide insights into its potential applications in various biological processes. Additionally, further studies could be conducted to investigate the potential therapeutic applications of BTCP in various diseases such as cancer and inflammation.
Conclusion:
In conclusion, BTCP is a cyclopropane derivative that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. The synthesis of BTCP is a complex process, and the compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions in scientific research. Further studies are needed to fully understand the potential applications of BTCP in various biological processes and diseases.

Synthesis Methods

The synthesis of BTCP is a complex process that involves several steps. One of the most commonly used methods for synthesizing BTCP is the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with cyclopropane-1,1-dimethanol in the presence of a base. This reaction results in the formation of BTCP, which can be further purified through various techniques such as recrystallization and column chromatography.

Scientific Research Applications

BTCP has been extensively studied for its potential applications in scientific research. One of the most significant applications of BTCP is its use as a ligand for the synthesis of metal complexes. These metal complexes have been shown to exhibit unique properties and have potential applications in catalysis, materials science, and drug discovery.

properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]cyclopropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F6O/c12-10(13,14)7-3-6(9(18)1-2-9)4-8(5-7)11(15,16)17/h3-5,18H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHDNTGJXXHAGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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